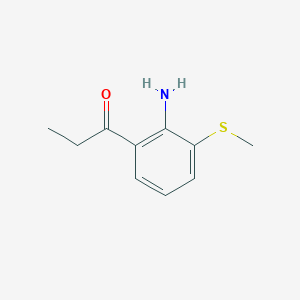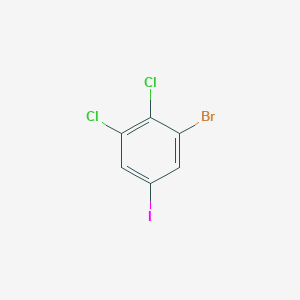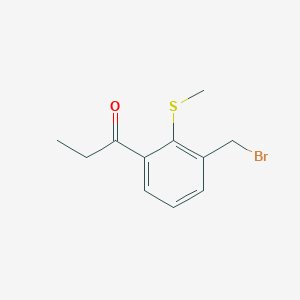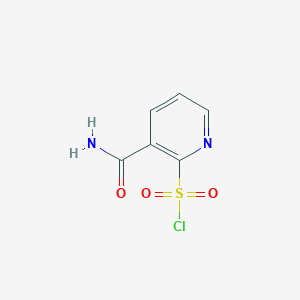
3-Carbamoylpyridine-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Carbamoylpyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C6H5ClN2O3S. It is used primarily in research and development within the pharmaceutical and chemical industries. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable tool for scientists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoylpyridine-2-sulfonyl chloride typically involves the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride. The process includes adding phosphorus pentachloride to a reaction solution containing pyridine-3-sulfonic acid in multiple divided portions, either stepwise or continuously. This reaction produces pyridine-3-sulfonyl chloride, which is then subjected to distillation under reduced pressure to purify the final product .
Industrial Production Methods
The industrial production of this compound follows similar methods to the synthetic routes mentioned above. The process is designed to minimize byproduct formation and maximize yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Carbamoylpyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Oxidation and Reduction Reactions: It can also undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with amines can produce sulfonamide derivatives, while reactions with alcohols can yield sulfonate esters.
Scientific Research Applications
3-Carbamoylpyridine-2-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate ester derivatives.
Biology: The compound is used in the study of enzyme inhibitors and other biologically active molecules.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals
Mechanism of Action
The mechanism of action of 3-Carbamoylpyridine-2-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on target molecules. This reactivity makes it useful in the modification of biomolecules and the synthesis of complex organic compounds .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Carbamoylpyridine-2-sulfonyl chloride include:
- Pyridine-3-sulfonyl chloride
- Pyridine-2-sulfonyl chloride
- Pyridine-4-sulfonyl chloride
Uniqueness
What sets this compound apart from its similar compounds is the presence of the carbamoyl group at the 3-position of the pyridine ring. This unique structural feature imparts distinct reactivity and properties, making it particularly valuable in specific synthetic and research applications .
Properties
Molecular Formula |
C6H5ClN2O3S |
|---|---|
Molecular Weight |
220.63 g/mol |
IUPAC Name |
3-carbamoylpyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C6H5ClN2O3S/c7-13(11,12)6-4(5(8)10)2-1-3-9-6/h1-3H,(H2,8,10) |
InChI Key |
FHILPBIHWOIWHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)S(=O)(=O)Cl)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



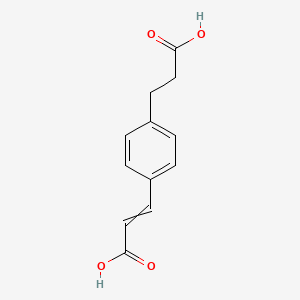
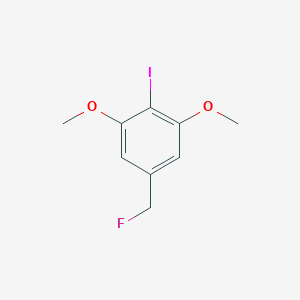

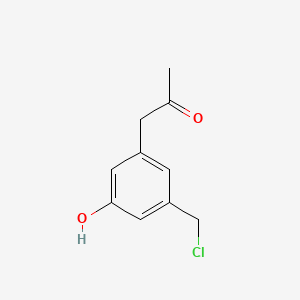
![4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B14058461.png)


